2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
Properties
IUPAC Name |
[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHRCSMBNNZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol at different dosages in animal models have not been reported. Studies on other thiophene derivatives suggest that their effects can vary with dosage, and high doses may have toxic or adverse effects.
Biological Activity
The compound 2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 353.42 g/mol. The structure includes a pyrazole ring fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of thiophene derivatives with phenyl-substituted pyrazoles. This method allows for the introduction of functional groups that can influence the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from to against various pathogens, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound has also been reported to possess antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory and Anticancer Properties
The pyrazole scaffold is known for its anti-inflammatory effects. In vitro studies indicate that compounds similar to this compound can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Additionally, anticancer activity has been observed in related compounds with IC50 values indicating moderate cytotoxicity against various cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Some derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism .
- Reactive Oxygen Species (ROS) Generation : The presence of functional groups may facilitate the generation of ROS, contributing to cytotoxic effects against cancer cells .
- Synergistic Effects : When combined with other antimicrobial agents, such as Ketoconazole, these compounds exhibit synergistic effects that lower the effective dose required for antimicrobial action .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives are extensively studied for their diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues and Substituent Effects
*Note: Direct activity data for the target compound is unavailable in the provided evidence.
Key Structural and Functional Insights
Thiophene-2-Carbonyl vs. Aryl Groups at N-1 :
The thiophene-2-carbonyl group (target compound, DR3) may enhance metabolic stability compared to purely aromatic substituents (e.g., 4-methoxyphenyl in C6). However, aryl groups at N-1 in C6 contribute to stronger B-RafV600E inhibition (IC₅₀ = 0.15 µM), suggesting that bulkier substituents at this position improve kinase binding .- Ortho-Hydroxyphenyl Group: The ortho-hydroxyl group in the target compound and C6 is critical for hydrogen bonding with kinase active sites. In C6, this group increased anti-proliferative activity (GI₅₀ = 1.75 µM) compared to non-hydroxylated analogs .
Role of Thiophene in Bioactivity :
Thiophene-containing derivatives (e.g., ’s compound 3 ) show varied activities (antidepressant, HIF activation in ), indicating that the thiophene moiety’s electronic properties may favor interactions with diverse biological targets .Impact of Halogen Substituents :
Chlorophenyl or bromophenyl groups (e.g., ) enhance superoxide inhibition (IC₅₀ = 6.2 µM) but reduce kinase specificity compared to fluorophenyl groups in C6 .
Physicochemical and ADMET Considerations
- Hydrogen Bonding: The ortho-hydroxyl group in the target compound may improve solubility and target binding, as seen in C6’s superior activity over non-hydroxylated analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via a multi-step process involving the condensation of 1,5-diarylpyrazole precursors with thiophene-2-carbonyl derivatives. Key steps include:
- Step 1 : Preparation of the pyrazole core via cyclization of substituted hydrazines with diketones (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione) under acidic conditions .
- Step 2 : Thiophene-2-carbonyl group introduction via nucleophilic acyl substitution or coupling reactions.
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (mean C–C = 0.002–0.006 Å), dihedral angles (e.g., pyrazole vs. aryl rings), and hydrogen-bonding networks (e.g., O–H⋯N interactions). Use R factors < 0.05 and data-to-parameter ratios > 14:1 for reliability .
- Spectroscopy : Confirm functional groups via FTIR (C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., phenolic –OH at δ 9.8–10.2 ppm).
Q. How are solubility and stability profiles determined for this compound?
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy (λmax = 270–300 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ via ELISA).
- Cytotoxicity : MTT assay on HEK-293 cells .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Analog Design : Replace phenyl/thiophene groups with electron-withdrawing (e.g., 4-Cl, 4-F) or donating (e.g., 4-OCH₃) substituents. Synthesize derivatives via parallel combinatorial chemistry .
- Activity Mapping : Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate substituent effects with logP/π values .
Q. What role does crystallographic packing play in modulating biological interactions?
- Hydrogen Bonding : SC-XRD data (e.g., O–H⋯N bonds in ) suggest stabilized conformations that may enhance receptor binding.
- Torsional Flexibility : Dihedral angles between pyrazole and aryl rings (e.g., 16.8–51.7° in ) influence molecular rigidity and docking efficiency.
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation at thiophene ring) .
- CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates.
Q. What experimental designs are robust for environmental fate studies?
- Degradation Pathways : Use OECD 301B (ready biodegradability) and photolysis under UV light (λ = 254 nm). Monitor via LC-MS/MS .
- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .
Q. How to resolve contradictions in reported biological activity data?
- Source Analysis : Compare synthetic protocols (e.g., purity levels in vs. unvalidated sources).
- Assay Variability : Standardize conditions (e.g., cell passage number, serum concentration) and use internal controls (e.g., reference inhibitors) .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (time, temperature, catalyst loading) to minimize batch-to-batch variability .
- Data Validation : Cross-validate crystallographic data (e.g., CCDC deposition codes) and biological assays via independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
